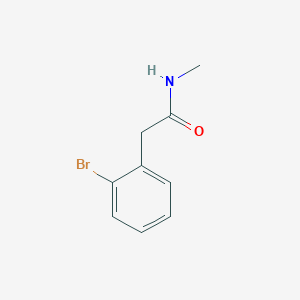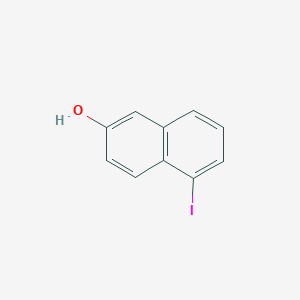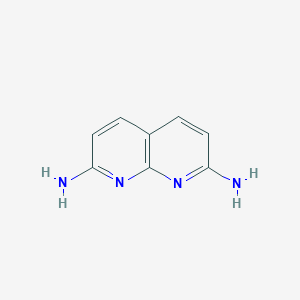
Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate is a chemical compound that is used in scientific research for various purposes. It is an organic compound that belongs to the class of acrylates and is commonly referred to as MNMA. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of MNMA is not well understood. However, it is believed to act as a nucleophile and undergo various chemical reactions with other molecules. The presence of the nitro group in MNMA makes it a potential candidate for reduction reactions, which can lead to the formation of various intermediates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MNMA are not well studied. However, it has been reported that MNMA can act as a potential inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. MNMA has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MNMA in lab experiments include its ease of synthesis, high purity, and potential applications in various fields. However, the limitations include its potential toxicity and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the use of MNMA in scientific research. One potential application is in the development of new fluorescent probes for the detection of metal ions. MNMA can also be used as a building block for the synthesis of new organic molecules with potential applications in drug discovery and materials science. Further studies are needed to understand the mechanism of action of MNMA and its potential applications in various fields.
Conclusion:
In conclusion, Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate is a unique organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method is relatively simple, and the compound has been extensively used in scientific research. Further studies are needed to understand the mechanism of action of MNMA and its potential applications in various fields.
Métodos De Síntesis
The synthesis of MNMA involves the reaction between 4-nitrobenzyl alcohol and methyl acrylate in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of MNMA. The synthesis method is relatively simple and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
MNMA has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of various compounds, including polymers, dendrimers, and other organic molecules. It has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal complexes.
Propiedades
IUPAC Name |
methyl 2-[hydroxy-(4-nitrophenyl)methyl]prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-7(11(14)17-2)10(13)8-3-5-9(6-4-8)12(15)16/h3-6,10,13H,1H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMALDNNWRVBOJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C(C1=CC=C(C=C1)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463771 |
Source


|
| Record name | methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114106-93-3 |
Source


|
| Record name | methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



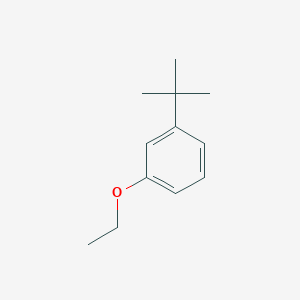
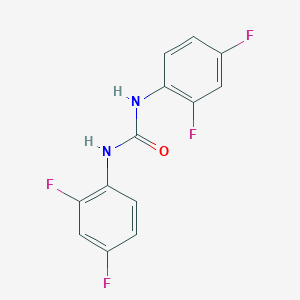
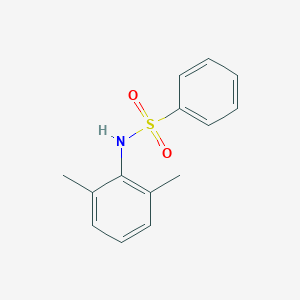
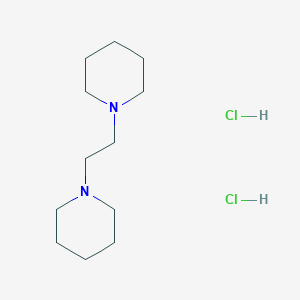
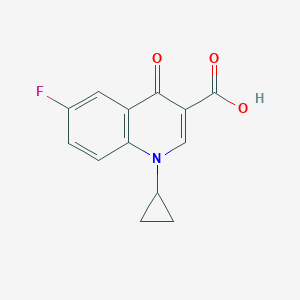
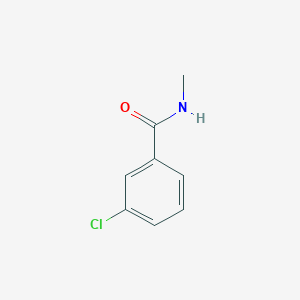
![2-[4-(Methylsulfanyl)phenyl]benzonitrile](/img/structure/B168877.png)

